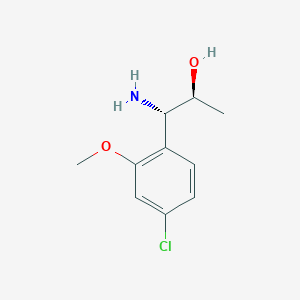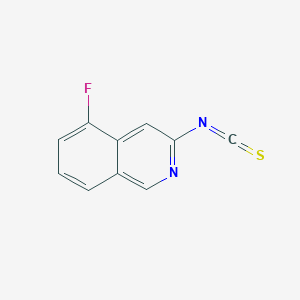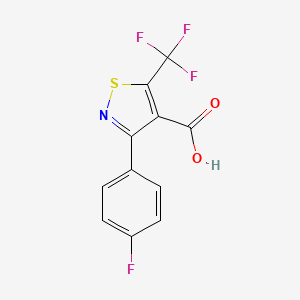
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a propynyl group at the 4-position and a trimethylstannyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Substitution Reaction: A propynyl group is introduced at the 4-position of the pyridine ring through a substitution reaction. This can be achieved using a suitable propynylating agent under controlled conditions.
Stannylation: The introduction of the trimethylstannyl group at the 2-position is carried out using a stannylating reagent such as trimethyltin chloride. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be used to modify the stannyl group or the pyridine ring.
Substitution: The propynyl and stannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine involves its interaction with molecular targets and pathways within a given system. The propynyl and stannyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(prop-1-yn-1-yl)silane: Similar in structure but with a silicon atom instead of tin.
4-(Prop-1-yn-1-yl)aniline: Features an aniline group instead of a pyridine ring.
Other Organotin Compounds: Various organotin compounds with different substituents and functional groups.
Uniqueness
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is unique due to the combination of the propynyl and trimethylstannyl groups on a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1260215-33-5 |
|---|---|
Formule moléculaire |
C11H15NSn |
Poids moléculaire |
279.95 g/mol |
Nom IUPAC |
trimethyl-(4-prop-1-ynylpyridin-2-yl)stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-2-3-8-4-6-9-7-5-8;;;;/h4-6H,1H3;3*1H3; |
Clé InChI |
LGIYVLMZTDUSDH-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC(=NC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



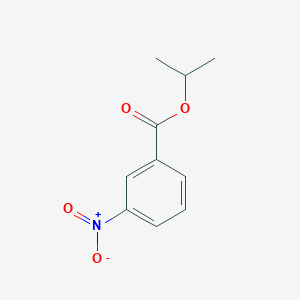
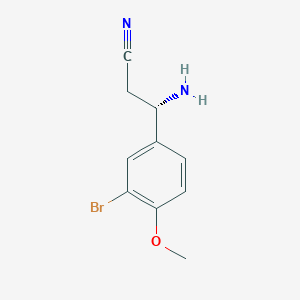
![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)
![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)



